molecular formula C8H5FO B1370814 4-Fluorobenzofuran CAS No. 24410-58-0

4-Fluorobenzofuran

Cat. No.: B1370814
CAS No.: 24410-58-0
M. Wt: 136.12 g/mol
InChI Key: NZUXZSQNFHYMCH-UHFFFAOYSA-N
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Description

4-Fluorobenzofuran is a chemical compound with the molecular formula C8H5FO. It is a derivative of benzofuran, where a fluorine atom is substituted at the fourth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzofuran typically involves the cyclization of appropriately substituted phenols. One common method starts with 4-fluoro-3-methylphenol, which undergoes bromination, O-alkylation, and cyclization to form the benzofuran ring. The reaction conditions often include the use of brominating agents, alkylating agents, and cyclization catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzofuran can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound-2-carboxylic acid, while reduction can produce this compound-2-ol .

Mechanism of Action

The mechanism of action of 4-Fluorobenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. Others may interact with cellular receptors or DNA, leading to changes in cellular functions and gene expression .

Comparison with Similar Compounds

    Benzofuran: The parent compound without the fluorine substitution.

    2-Fluorobenzofuran: A positional isomer with the fluorine atom at the second position.

    5-Fluorobenzofuran: Another positional isomer with the fluorine atom at the fifth position.

Comparison: 4-Fluorobenzofuran is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. For example, the fluorine atom at the fourth position may enhance the compound’s stability and binding affinity to certain biological targets compared to its positional isomers .

Properties

IUPAC Name

4-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUXZSQNFHYMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623554
Record name 4-Fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24410-58-0
Record name 4-Fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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